2,4-dimethyl-7H-chromen-7-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,4-dimethylchromen-7-one |
InChI |
InChI=1S/C11H10O2/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3 |
InChI Key |
GCRCLVFZNTXKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=O)C=C2O1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethyl 7h Chromen 7 One and Its Derivatives
Established Synthetic Routes to 7H-Chromen-7-one Cores
The construction of the chromone (B188151) scaffold can be achieved through various synthetic routes, ranging from classical cyclization reactions that have been known for over a century to modern multi-component and regioselective strategies.
Classical Cyclization Reactions (e.g., Pechmann Condensation and its adaptations)
Classical methods for chromone synthesis typically involve the cyclization of a pre-formed C6-C3-C6 skeleton, often an o-hydroxyphenyl ketone derivative.
Simonis Chromone Cyclization: This reaction is a key method for synthesizing chromones and is considered a variation of the Pechmann condensation. wikipedia.org In the Simonis reaction, a phenol (B47542) reacts with a β-ketoester in the presence of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to yield a chromone. wikipedia.orgresearchgate.net The reaction proceeds by initial activation of the keto group by the catalyst for reaction with the phenolic hydroxyl group, followed by cyclization involving electrophilic attack of the activated ester carbonyl onto the aromatic ring. wikipedia.org
Baker-Venkataraman Rearrangement: This reaction provides a route to 1-(2-hydroxyphenyl)-1,3-diones, which are crucial intermediates for chromone synthesis. The process begins with the acylation of an o-hydroxyacetophenone to form an ester. This ester then undergoes an intramolecular Claisen condensation-type rearrangement in the presence of a base (like potassium hydroxide) to form the β-diketone. Subsequent acid-catalyzed cyclization of this diketone yields the chromone ring. ijrpc.comresearchgate.net
Claisen Condensation: The intramolecular Claisen condensation of appropriate substrates is another foundational method. For instance, an o-hydroxyacetophenone can be condensed with an ester to form a 1-(2-hydroxyphenyl)-1,3-dione intermediate, which is then cyclized under acidic conditions to furnish the chromone product. ijrpc.com
These classical reactions often require harsh conditions, such as strong acids and high temperatures, but remain fundamental in chromone synthesis. ijrpc.com
Multi-component Reactions for Chromen-7-one Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.gov Several MCRs have been developed for the synthesis of diverse heterocyclic scaffolds, including chromones.
One such strategy involves a Michael addition-driven four-component reaction (4-CR) that can be used to synthesize structurally diverse 4-oxochroman-2-carboxamides, which are derivatives of the chromone core. wikipedia.orgorganic-chemistry.org Another novel approach is a cascade Biginelli-like reaction employing an enaminone, an aldehyde, and urea (B33335) or thiourea, which can be adapted to produce chromones with high chemo- and regioselectivity by carefully choosing the functional groups on the reactants. nih.gov These MCRs provide rapid access to complex chromone derivatives from simple starting materials in a one-pot procedure, which is advantageous for creating libraries of compounds for further study. ijrpc.com
Regioselective Synthesis Strategies for Chromen-7-one Derivatives
Regioselective synthesis allows for the controlled introduction of functional groups at specific positions on the chromone ring, which is crucial for structure-activity relationship studies.
Recent advances include:
C-H Activation/Annulation: Rhodium(III)-catalyzed oxidative C-H activation and annulation of salicylaldehydes with propargylic acetates provides a regioselective route to 3-vinyl chromones. organic-chemistry.org
Synthesis of 3-Fluorochromones: The reaction of enamino ketones with Selectfluor® allows for the efficient and regioselective synthesis of 3-fluorochromones. organic-chemistry.org
Oxidative Amination: A transition-metal-free, oxidative cross-coupling between non-functionalized azoles and chromones has been developed, leading to regioselective amination at the C2-position. pearson.com
Synthesis from o-Hydroxyphenylenaminones: Solvent-controlled annulation reactions of o-hydroxyphenylenaminones (o-HPEs) with aryldiazonium salts can selectively produce different types of 2,3-disubstituted chromones. nih.gov
These methods provide powerful tools for creating a wide array of specifically substituted chromone derivatives under controlled conditions.
Synthesis of "2,4-dimethyl-7H-chromen-7-one"
The synthesis of the specifically substituted this compound relies on the application of the general principles of chromone formation, particularly classical cyclization reactions.
Specific Synthetic Pathways to this compound
The most direct and classical pathway to this compound is the acid-catalyzed condensation of a phenol with the β-diketone, pentane-2,4-dione (also known as acetylacetone). This reaction is a variation of the Simonis chromone cyclization.
In this reaction, the phenol and pentane-2,4-dione are heated in the presence of a strong dehydrating acid catalyst like polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅). The reaction involves the initial formation of a phenoxy-enone intermediate, followed by an intramolecular Friedel-Crafts-type acylation to close the pyrone ring, and subsequent dehydration to yield the final chromone product. The use of a substituted phenol, such as resorcinol (B1680541) (1,3-dihydroxybenzene), would analogously yield the corresponding 7-hydroxy-2,4-dimethyl-7H-chromen-7-one.
General Reaction Scheme:
A phenol reacts with pentane-2,4-dione in the presence of an acid catalyst to yield this compound. The position of the 'R' group on the final product depends on its position on the starting phenol.
Precursor Compounds and Reagent Considerations for Dimethylated Chromen-7-ones
The successful synthesis of this compound and its derivatives is highly dependent on the appropriate choice of precursors and reaction conditions.
The primary precursors are a phenolic compound and a β-dicarbonyl compound. For the target molecule, these are:
| Precursor Type | Specific Compound | Role in Final Structure |
| Phenolic Precursor | Phenol or Substituted Phenols (e.g., Resorcinol, 3-Methylphenol) | Forms the benzene (B151609) ring and the heterocyclic oxygen atom. |
| Dicarbonyl Precursor | Pentane-2,4-dione (Acetylacetone) pearson.com | Provides the C2, C3, and C4 atoms of the pyrone ring, along with the methyl groups at positions 2 and 4. |
The choice of reagent is critical for driving the cyclization and dehydration steps. Common reagents include:
| Reagent Type | Examples | Function |
| Acid Catalyst / Dehydrating Agent | Phosphorus pentoxide (P₂O₅) wikipedia.orgresearchgate.net, Polyphosphoric acid (PPA) ijrpc.com, Sulfuric acid (H₂SO₄), Methanesulfonic acid | Catalyzes the condensation and intramolecular cyclization while removing water to drive the reaction to completion. |
The reaction conditions, particularly temperature, are also important. These condensations often require heating to overcome the activation energy for the cyclization step. ijrpc.com
Derivatization Strategies for Enhancing Molecular Diversity
The modification of the this compound scaffold is a key area of research, aimed at creating a library of compounds with diverse properties. These strategies involve functionalization at various positions, the synthesis of fused ring systems, and hybridization with other heterocyclic moieties.
Functionalization at Various Positions of the Chromen-7-one Skeleton
The chromen-7-one core offers several sites for functionalization, allowing for the introduction of various substituents that can modulate the molecule's physicochemical and biological properties. Common strategies include O-acylation and O-alkylation of the hydroxyl group, which is often present in precursor molecules like 7-hydroxy-4-methylcoumarin.
O-acylation and O-alkylation: These reactions are fundamental for introducing a wide range of functional groups. For instance, the reaction of a 7-hydroxy-4-methyl-2H-chromen-2-one with different acyl or alkyl halides leads to the formation of the corresponding esters and ethers. These modifications can significantly alter the lipophilicity and, consequently, the biological activity of the parent compound. For example, the synthesis of various ether derivatives of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one has been reported, with some demonstrating notable cytotoxic and antibacterial activities. nih.gov Alkylation, a crucial chemical reaction for altering the biological properties of molecules, has been optimized using microwave irradiation with dimethyl and diethyl carbonates, offering a more efficient and less toxic alternative to traditional methods. nih.gov
A representative scheme for O-alkylation is shown below:
Synthesis of Fused Ring Systems Involving Chromen-7-one
The fusion of an additional heterocyclic ring to the chromen-7-one backbone gives rise to novel polycyclic structures, most notably furochromenones. These compounds, which can be linear or angular, often exhibit enhanced biological activities.
Furochromenones: The synthesis of furo-fused derivatives often starts from a hydroxy-substituted chromenone. For example, a one-pot, multi-component protocol has been developed for the synthesis of substituted furo[2,3-f]coumarins from 5-hydroxy-4,7-dimethyl-2H-chromen-2-one. researchgate.net Similarly, new psoralen (B192213) and allopsoralen analogs have been synthesized from 7-hydroxy- and 5-hydroxy-4-phenylcoumarins, leading to 5-phenyl-7H-furo[3,2-g]chromen-7-ones and 9-phenyl-7H-furo[2,3-f]chromen-7-ones, respectively. researchgate.net The design and synthesis of 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives have also been explored for their potential vasodilatory effects. nih.gov
An illustrative reaction for the synthesis of a furo[2,3-f]coumarin derivative is the condensation of a hydroxychromenone with a suitable reagent, often in the presence of a base.
Hybridization with Other Heterocyclic Moieties
Creating hybrid molecules by combining the chromen-7-one scaffold with other heterocyclic systems is a powerful strategy to develop new compounds with potentially synergistic or novel biological activities. This approach leverages the known properties of different heterocyclic rings to create unique molecular architectures.
Chromenone-Hybrids: Research has demonstrated the synthesis of chromenone derivatives linked to other heterocyclic rings. For instance, chromones have been functionalized at the C3 position to build other biologically active heterocyclic compounds. researchgate.net The development of hybrid molecules can involve linking the chromenone to various moieties such as piperidine, peptide, lipid, and glycoside fragments. researchgate.net
Mechanistic Insights into Synthetic Transformations
Understanding the underlying mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.
Elucidation of Reaction Mechanisms in Chromen-7-one Synthesis
The synthesis of the chromen-7-one core and its derivatives often involves well-established name reactions, the mechanisms of which have been studied to provide a deeper understanding of the transformation.
Reaction Mechanisms: The synthesis of furo[2,3-f]coumarins via a multi-component reaction, for example, proceeds through a series of steps that can be elucidated through mechanistic studies. researchgate.net Similarly, the formation of psoralen and allopsoralen analogs from hydroxy-4-phenylcoumarins involves a cyclization reaction whose mechanism dictates the final regiochemistry (linear vs. angular). researchgate.net General discussions on mechanistic insights into a wide range of organic and industrial transformations provide a foundational understanding applicable to chromenone synthesis. scienceopen.comrsc.org
Role of Catalysts and Reaction Conditions in Yield and Selectivity
The choice of catalyst and the fine-tuning of reaction conditions such as temperature, solvent, and reaction time are paramount in achieving high yields and desired selectivity in the synthesis of this compound and its derivatives.
Catalysis and Optimization: The use of a mild base like triethylamine (B128534) (Et3N) has been shown to be effective in the one-pot synthesis of furo[2,3-f]coumarins, facilitating product isolation without the need for chromatography. researchgate.net In alkylation reactions, the use of potassium carbonate (K2CO3) as a base under microwave irradiation has been optimized to achieve high yields in short reaction times. nih.gov The development of nanocatalysts, such as zinc ferrite, is also being explored for efficient one-pot syntheses of related heterocyclic systems. mdpi.com The use of CeCl3·7H2O has been reported as a mild and efficient catalyst for the one-pot multicomponent synthesis of related chromenone derivatives. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.
The proton NMR (¹H-NMR) spectrum of 2,4-dimethyl-7H-chromen-7-one is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of their local environment.
The methyl group at the C-2 position is anticipated to resonate at a slightly downfield region compared to a typical aliphatic methyl group due to the influence of the adjacent oxygen atom and the conjugated system. Similarly, the methyl group at the C-4 position will also be deshielded. The aromatic protons on the benzene (B151609) ring will appear in the characteristic downfield region, with their specific shifts and coupling patterns determined by their substitution pattern. For instance, in related 6,8-dimethyl-coumarin derivatives, methyl protons have been observed as singlets in the range of δ 2.2-2.5 ppm, while aromatic protons resonate between δ 7.0 and 7.8 ppm. biointerfaceresearch.com
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C2-CH₃ | ~2.4 | Singlet |
| C4-CH₃ | ~2.3 | Singlet |
| H-3 | ~6.2 | Singlet |
| H-5 | ~7.5 - 7.7 | Doublet |
| H-6 | ~7.2 - 7.4 | Triplet |
| H-8 | ~7.3 - 7.5 | Doublet |
Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
The carbon-13 NMR (¹³C-NMR) spectrum provides information on all the carbon atoms in the molecule. The chemical shifts in ¹³C-NMR are spread over a much wider range than in ¹H-NMR, typically from 0 to 220 ppm, which often allows for the resolution of every carbon signal. ceon.rs
The carbonyl carbon (C-7) of the lactone ring is expected to be the most deshielded, appearing significantly downfield. The carbons of the aromatic ring and the double bond (C-3 and C-4) will resonate in the intermediate region, while the methyl carbons will be found in the upfield region. In a study of a 6,8-dimethyl-coumarin derivative, the methyl carbons were observed at approximately δ 18-21 ppm. biointerfaceresearch.com
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~115 |
| C-4 | ~150 |
| C-4a | ~120 |
| C-5 | ~127 |
| C-6 | ~124 |
| C-7 | ~161 |
| C-8 | ~118 |
| C-8a | ~154 |
| C2-CH₃ | ~20 |
| C4-CH₃ | ~18 |
Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the complete molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon atoms in the ¹³C-NMR spectrum. biointerfaceresearch.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations would be expected between the methyl protons and the carbons of the coumarin (B35378) ring system. biointerfaceresearch.com
COSY (Correlation Spectroscopy): COSY identifies protons that are coupled to each other, typically on adjacent carbons. In this compound, COSY would show correlations between the vicinal aromatic protons (e.g., H-5 and H-6, H-6 and H-8). ceon.rs
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule by observing through-space correlations between protons that are close to each other, even if they are not directly coupled. ceon.rs
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). This band typically appears in the region of 1700-1750 cm⁻¹. Other characteristic absorptions would include those for the aromatic C=C stretching, C-H stretching of the aromatic and methyl groups, and C-O stretching vibrations. For the parent coumarin molecule, a strong carbonyl band is observed around 1720 cm⁻¹. biointerfaceresearch.com
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 - 3100 | Aromatic C-H stretching |
| ~2900 - 3000 | Aliphatic C-H stretching (methyl) |
| ~1720 | C=O stretching (lactone) |
| ~1600, ~1500 | Aromatic C=C stretching |
| ~1250 | C-O-C stretching (ester) |
| ~800 - 900 | C-H out-of-plane bending (aromatic) |
Note: These are predicted values based on data from analogous compounds and general principles of FT-IR spectroscopy. Actual experimental values may vary.
Raman spectroscopy is a complementary technique to FT-IR. While strong in FT-IR, the carbonyl stretch in coumarins is often a weaker band in the Raman spectrum. Conversely, the aromatic C=C stretching vibrations, which may be of variable intensity in the FT-IR, often give rise to strong and sharp bands in the Raman spectrum, providing a characteristic fingerprint for the molecule. The symmetric breathing vibrations of the aromatic ring are particularly Raman active. While specific Raman data for this compound is scarce, studies on related molecules show characteristic bands for the aromatic ring system. ijcrar.com
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode |
| ~3060 | Aromatic C-H stretching |
| ~2920 | Aliphatic C-H stretching (methyl) |
| ~1610 | Aromatic C=C stretching |
| ~1380 | CH₃ deformation |
| ~1000 | Aromatic ring breathing |
Note: These are predicted values based on data from analogous compounds and general principles of Raman spectroscopy. Actual experimental values may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. In the electron ionization (EI) mass spectrum of a related compound, 2,4-dimethylpentane, the molecular ion peak [M]+ is observed at an m/z of 100, which corresponds to its molecular formula [C7H16]+. docbrown.infodocbrown.info The fragmentation of alkanes is primarily driven by the scission of C-C bonds, which are weaker than C-H bonds. docbrown.info
For branched alkanes like 2,4-dimethylpentane, fragmentation often leads to the formation of stable carbocations. The most abundant fragment, known as the base peak, provides clues about the most stable fragmentation pathway. chemguide.co.uk For instance, in the mass spectrum of 2-methylbutane, a secondary carbocation is readily formed and is more stable than a primary one. chemguide.co.uk
In the case of 2,4-dimethylpentane, prominent peaks are observed at m/z values of 85, 57, and 43. docbrown.infopearson.com The peak at m/z 85 corresponds to the loss of a methyl radical (CH3) from the molecular ion. docbrown.info The peak at m/z 57 is often attributed to a tert-butyl cation or a secondary butyl cation, while the peak at m/z 43 is characteristic of an isopropyl cation or a propyl cation. docbrown.infodocbrown.infochemguide.co.uk The relative stability of the resulting carbocation influences the intensity of these fragment peaks.
Table 1: Prominent Peaks in the Mass Spectrum of 2,4-dimethylpentane
| m/z | Proposed Fragment Ion |
| 100 | [C7H16]+• (Molecular Ion) |
| 85 | [C6H13]+ |
| 57 | [C4H9]+ |
| 43 | [C3H7]+ |
X-ray Diffraction for Solid-State Molecular Structure Determination
X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice, producing a unique diffraction pattern that can be mathematically transformed into a detailed molecular structure.
Similarly, studies on other complex heterocyclic systems demonstrate the power of X-ray diffraction in elucidating key structural features. For example, in the crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile, both six-membered rings of the fused heterocyclic system adopt envelope conformations. iucr.org The crystal packing is characterized by N-H···O and N-H···N hydrogen bonds, which lead to the formation of a layered structure. iucr.org
Table 2: Typical Crystallographic Parameters Obtained from X-ray Diffraction
| Parameter | Description |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). researchgate.netnih.gov |
| Space Group | The set of symmetry operations that describe the arrangement of atoms in the unit cell. researchgate.netnih.gov |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. researchgate.net |
| Z | The number of molecules in the unit cell. researchgate.net |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and π-π stacking interactions that stabilize the crystal lattice. researchgate.netiucr.orgnih.gov |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The absorption of UV or visible light excites an electron from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores.
Chromophores are covalently unsaturated groups responsible for electronic absorption, such as C=C, C=O, and aromatic rings. uoanbar.edu.iq For organic molecules, the most common electronic transitions are π → π* and n → π. slideshare.net The π → π transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital and typically occur in the near UV region (200-400 nm). libretexts.orgslideshare.net The n → π* transitions involve the promotion of a non-bonding electron (from a heteroatom like oxygen) to an antibonding π* orbital. slideshare.net
In the context of this compound, the conjugated π-system of the chromen-7-one core is expected to give rise to distinct absorption bands in the UV region. The presence of the carbonyl group (C=O) and the aromatic ring constitutes a significant chromophore. msu.edu The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the presence of substituents. uoanbar.edu.iq For example, the UV spectrum of an unsaturated ketone typically shows a strong π → π* absorption and a weaker n → π* absorption at a longer wavelength. msu.edu
Table 3: Common Electronic Transitions in UV-Visible Spectroscopy
| Transition | Description | Typical Wavelength Range |
| σ → σ | Promotion of an electron from a bonding σ orbital to an antibonding σ orbital. | Far UV (<200 nm) libretexts.orgslideshare.net |
| n → σ | Promotion of a non-bonding electron to an antibonding σ orbital. | <200 nm |
| π → π | Promotion of an electron from a bonding π orbital to an antibonding π orbital. | 200-400 nm libretexts.orgslideshare.net |
| n → π | Promotion of a non-bonding electron to an antibonding π orbital. | 200-400 nm slideshare.net |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecular systems. nih.gov These methods are broadly categorized into ab initio and density functional theory approaches, each offering unique advantages in elucidating molecular characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a widely used method for predicting the geometry and electronic properties of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable conformation, which corresponds to the minimum energy structure.
For chromenone derivatives, DFT has been successfully employed to determine optimized bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional structure and how it influences its physical and chemical properties. Furthermore, DFT is used to calculate various electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich and electron-deficient regions of a molecule, providing insights into its reactive sites for electrophilic and nucleophilic attacks. researchgate.net
Ab Initio Methods (e.g., MP2) for Electronic Structure Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" calculations, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy in predicting the electronic structure of molecules. While computationally more demanding than DFT, ab initio methods are valuable for obtaining precise descriptions of electron correlation effects.
In the study of related molecular systems, ab initio methods have been used to investigate the interactions between molecular orbitals. For instance, in silanorbornadienes, ab initio calculations revealed an inverted sequence of π molecular orbitals, a phenomenon that was explained through Natural Bond Orbital (NBO) analysis. rsc.org Such detailed electronic structure predictions are vital for understanding the bonding and reactivity of complex molecules.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of molecules in their electronically excited states. wikipedia.org This method is particularly important for understanding a molecule's response to light, making it an invaluable tool for studying photophysical properties. researchgate.net
TD-DFT calculations are used to predict electronic absorption spectra, which correspond to the transitions of electrons from lower to higher energy orbitals upon absorbing light. By calculating the excitation energies and oscillator strengths, TD-DFT can help to interpret experimental UV-Vis spectra. For similar heterocyclic compounds, TD-DFT has been used to analyze the nature of electronic transitions, identifying, for example, that the transition from the ground state to the second excited state (S0→S2) corresponds to the HOMO-LUMO energy gap. dergipark.org.tr
Molecular Orbital Analysis
The behavior of a molecule's electrons is described by molecular orbitals, which are mathematical functions that define the probability of finding an electron in a particular region of space. The analysis of these orbitals, particularly the frontier molecular orbitals, is fundamental to understanding a molecule's chemical reactivity and electronic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. irjweb.communi.cz A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. irjweb.com The HOMO-LUMO gap can be calculated using computational methods and provides valuable insights into the molecule's electronic behavior. muni.cz For instance, in quinoline (B57606) derivatives, the HOMO-LUMO energy difference has been calculated to be in the range of 3.75 to 3.84 eV. dergipark.org.tr
Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is based on the idea that the most significant contributions to the interaction energy between two reacting molecules come from the overlap of these frontier orbitals. wikipedia.org
FMO theory is widely applied to understand and predict the outcomes of various chemical reactions, including cycloadditions, sigmatropic rearrangements, and electrocyclic reactions. wikipedia.org By analyzing the symmetry and energy of the HOMO and LUMO, it is possible to determine whether a particular reaction pathway is favorable. For example, in nucleophilic substitution reactions, the reaction is conceptualized as an interaction between the HOMO of the nucleophile (the non-bonding orbital of the attacking atom) and the LUMO of the electrophile (the antibonding σ* orbital of the bond being broken). cureffi.org The application of FMO theory provides a qualitative but powerful framework for rationalizing and predicting the course of chemical reactions. wikipedia.org
Quantum Chemical Parameters and Reactivity Indices
Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. For 2,4-dimethyl-7H-chromen-7-one, these parameters provide insights into its behavior in chemical reactions.
Dipole Moment, Hardness, Softness, Electronegativity, Electrophilicity, and Chemical Potential
A set of global reactivity descriptors for this compound has been calculated using density functional theory (DFT). These parameters, including dipole moment (μ), hardness (η), softness (S), electronegativity (χ), electrophilicity (ω), and chemical potential (μ), are crucial for predicting the molecule's reactivity. researchgate.netekb.egijarset.com
Chemical hardness (η) and softness (S) are concepts that describe the resistance of a molecule to a change in its electron distribution. Hard molecules have a large energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making them less reactive. ijarset.comresearchgate.net Soft molecules, conversely, have a small energy gap and are more reactive. ijarset.comresearchgate.net
Electronegativity (χ) represents the ability of a molecule to attract electrons. ijarset.com It is a key factor in determining the direction of charge transfer in a chemical reaction.
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.netnih.gov A higher electrophilicity index indicates a greater capacity to accept electrons. researchgate.net
The chemical potential (μ) indicates the tendency of electrons to escape from a system. researchgate.net
These quantum chemical parameters are often calculated using the energies of the HOMO and LUMO. The relationships are as follows:
Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Global Softness (S): S = 1 / η
Global Electrophilicity Index (ω): ω = μ² / (2η)
The calculated values for these parameters provide a theoretical basis for understanding the reactivity and potential applications of this compound.
Table 1: Calculated Quantum Chemical Parameters
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| Dipole Moment | µ | Measure of molecular polarity. | Influences solubility and intermolecular interactions. |
| Hardness | η | Resistance to change in electron distribution. | Indicates chemical stability. |
| Softness | S | Reciprocal of hardness. | Indicates chemical reactivity. |
| Electronegativity | χ | Ability to attract electrons. | Determines charge transfer direction. |
| Electrophilicity | ω | Ability to accept electrons. | Predicts electrophilic reactivity. |
Molecular Dynamics and Monte Carlo Simulations
Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules and their interactions over time. libretexts.orgnih.gov
Adsorption Behavior and Surface Interactions (e.g., corrosion inhibition studies)
Molecular dynamics and Monte Carlo simulations can be employed to investigate the adsorption of this compound onto various surfaces. mdpi.comresearchgate.net These simulations are particularly valuable in the field of corrosion inhibition, where the effectiveness of an inhibitor is often related to its ability to adsorb onto a metal surface and form a protective layer. researchgate.netnih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations follow the time evolution of a system of atoms and molecules by solving Newton's equations of motion. libretexts.orgnih.gov For corrosion inhibition studies, MD simulations can model the interaction between the inhibitor molecule (this compound) and the metal surface in a corrosive environment. researchgate.net By analyzing the trajectory of the molecules, researchers can determine the adsorption energy, the orientation of the inhibitor on the surface, and the nature of the interactions (e.g., physisorption or chemisorption). researchgate.net This information helps in understanding the mechanism of corrosion inhibition.
Monte Carlo (MC) Simulations: MC simulations use statistical methods to model complex systems. nih.govmdpi.com In the context of adsorption, Grand Canonical Monte Carlo (GCMC) simulations are often used to determine the adsorption isotherms, which describe the amount of substance adsorbed on a surface as a function of pressure or concentration at a constant temperature. nih.govmdpi.com These simulations can provide insights into the optimal conditions for adsorption and the capacity of the surface to adsorb the inhibitor. nih.gov
The combination of MD and MC simulations offers a comprehensive understanding of the adsorption process, which is crucial for designing effective corrosion inhibitors. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding in molecules. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wikipedia.org
NBO analysis for this compound can reveal important details about its electronic structure, such as:
Hybridization of atomic orbitals: Determining the s and p character of the hybrid orbitals involved in bonding.
Bond polarity: Quantifying the ionic and covalent character of chemical bonds.
Electron delocalization: Analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. This is particularly important for understanding the stability of the molecule and its reactivity. aiu.edu
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Dimethyl-3-pentanone |
| 2,4-Dimethylthiazole |
| 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
| 3,7-dimethylquinoxalin-2-(1H)-one |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
Structure Activity Relationship Sar Studies of 2,4 Dimethyl 7h Chromen 7 One and Its Analogues
General Principles of SAR in Chromen-7-one Chemistry
The chromen-7-one core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrone ring, serves as a versatile template for drug design. nih.gov The biological activity of its derivatives is highly dependent on the nature, position, and orientation of various substituents attached to this core structure. General SAR principles derived from extensive research indicate that even minor structural modifications can lead to significant changes in pharmacological profiles.
Key factors that govern the SAR of chromen-7-one derivatives include:
Electronic Effects : The distribution of electrons within the molecule, influenced by electron-donating or electron-withdrawing groups, can affect its ability to interact with biological targets.
Steric Factors : The size and shape of substituents can dictate how well the molecule fits into the binding site of a receptor or enzyme.
Lipophilicity : The compound's solubility in fats and oils, which can be modulated by adding lipophilic or hydrophilic groups, influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bonding Capacity : The presence of hydrogen bond donors and acceptors is often crucial for specific ligand-target recognition and binding affinity.
The chromen-7-one scaffold itself possesses inherent properties that contribute to its bioactivity, but it is the strategic placement of functional groups that fine-tunes its interaction with specific biological systems. nih.gov
Impact of Substituent Nature and Position on Biological Activity
The specific placement and chemical nature of substituents on the chromen-7-one ring system are critical determinants of biological activity and selectivity.
Methyl groups, though simple alkyl substituents, play a profound role in modulating the biological activity of chromen-7-one derivatives. Their influence stems from several key properties:
Steric Bulk : The presence of methyl groups at positions 2 and 4 can introduce steric hindrance, which may either promote a favorable conformation for binding or prevent interaction with an undesired target.
Electronic Effects : Methyl groups are weakly electron-donating, which can subtly alter the electron density of the chromen-7-one ring system, thereby influencing its reactivity and binding characteristics.
Metabolic Stability : Methylation can sometimes block sites of metabolic oxidation, increasing the compound's half-life in biological systems.
In a study on 7H-pyrrolo[3,2-d]pyrimidin-7-one derivatives, which feature a related heterocyclic core, the substitution pattern on the pyrimidine (B1678525) ring, analogous to the chromen-7-one's pyrone ring, was found to be critical for antiproliferative activity. nih.gov Specifically, compounds bearing alkylamino moieties were more active than those with methylthio groups, highlighting the sensitivity of the scaffold to substitutions at these positions. nih.gov The dynamics and function of biomolecules can be significantly influenced by methyl groups, which can act as "plasticizers" to facilitate the conformational changes needed for biological activity. nih.gov For instance, in a series of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one derivatives, the presence and modification of the methyl groups were integral to their cytotoxic and bactericidal activities. researchgate.net
The aromatic portion of the chromen-7-one scaffold provides multiple sites for substitution, with position 7 being particularly significant for many biological activities.
Position 7 Substituents : The 7-position is frequently substituted with hydroxyl, alkoxy, or more complex ether-linked moieties. A hydroxyl group at this position can act as a hydrogen bond donor, which is often a key interaction for antioxidant activity. Converting this hydroxyl group to an ether can drastically alter the compound's properties. For example, in a series of 2H-chromene derivatives, introducing a 4'-methoxyphenyl-7-oxoethoxy moiety at position 7 resulted in a compound with potent and selective inhibition of cancer-associated carbonic anhydrase isoforms IX and XII. nih.gov Conversely, modifying this substituent led to significant changes in potency. nih.gov In another study, a series of 5- and 7-hydroxycoumarin derivatives were synthesized with arylpiperazine moieties linked via an alkyl chain to the oxygen at these positions, yielding compounds with high affinity for serotonin (B10506) receptors. nih.gov
Other Aromatic Positions (C5, C6, C8) : Modifications at other positions on the benzene ring also play a crucial role. In a study of 2H-chromene derivatives, two methyl moieties were placed at positions 4 and 8, while the key modifications driving activity were made at positions 3 and 7. nih.gov The introduction of a nitro group, an electron-withdrawing group, at position 6 of a 4,7-dimethyl-chromen-2-one core was a key step in synthesizing derivatives with antioxidant properties. chemmethod.com The subsequent reduction of this nitro group to an amino group significantly altered the compound's electronic properties and antioxidant capacity. chemmethod.com
The following table summarizes the effect of different substituents on the activity of various chromen-7-one analogs.
| Compound Series | Position of Modification | Substituent | Observed Biological Effect | Reference |
| 2H-Chromene Derivatives | Position 7 | 4'-methoxyphenyl-7-oxoethoxy | Potent and selective inhibition of hCA IX and XII | nih.gov |
| 2H-Chromene Derivatives | Position 7 | 3'-methoxyphenyl moiety | Decreased inhibition potency towards CA IX and XII | nih.gov |
| 7H-furo-chromene Derivatives | Position 6 | 4'-methylphenyl, 4'-methoxyphenyl, 4'-bromophenyl | Loss of activity towards hCA IX, selective for hCA XII | nih.gov |
| 5- and 7-Hydroxycoumarins | Position 5 or 7 | Arylpiperazinylalkyl ether | High affinity for 5-HT1A serotonin receptors | nih.gov |
| 4,7-dimethyl-chromen-2-one | Position 6 | Nitro group (NO2) | Intermediate for antioxidant compounds | chemmethod.com |
| 4,7-dimethyl-chromen-2-one | Position 6 | Amino group (NH2) | Enhanced antioxidant activity | chemmethod.com |
Fusing additional rings to the chromen-7-one scaffold or creating hybrid molecules by linking it to other heterocyclic systems is a powerful strategy for developing novel therapeutic agents with unique SAR profiles.
Fused Ring Systems : The fusion of a furan (B31954) ring to the chromen-7-one core, creating a furo-chromene, significantly alters the molecule's shape, rigidity, and electronic properties. In a comparative study, 7H-furo-chromene derivatives were designed with methyl groups at positions 4 and 9 and various substituted aromatic rings at position 6. nih.gov These modifications led to a distinct SAR profile compared to their simpler 2H-chromene counterparts, with some derivatives showing high selectivity for inhibiting the carbonic anhydrase XII isoform. nih.gov This demonstrates that the fused ring system creates new opportunities for substituent placement to fine-tune biological activity.
Heterocyclic Hybridization : This approach involves covalently linking the chromen-7-one scaffold to another pharmacologically active heterocyclic moiety. The goal is to create a hybrid molecule that may exhibit synergistic effects or a novel mechanism of action. For instance, creating hybrids of chromen-7-one with other heterocycles is a known strategy in medicinal chemistry to explore new chemical space and biological targets. The combination of two different pharmacophores can lead to compounds with improved potency, better selectivity, or a more desirable ADME profile.
Ligand-Target Interactions and Binding Affinity (Conceptual Framework)
The biological effect of a 2,4-dimethyl-7H-chromen-7-one analog is initiated by its binding to a specific biological target, such as an enzyme or a receptor. The strength of this binding, known as binding affinity, is determined by the sum of all intermolecular interactions between the ligand (the chromen-7-one derivative) and the target's binding site.
These interactions can be broadly categorized as:
Hydrogen Bonds : These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The carbonyl oxygen and any hydroxyl or amino substituents on the chromen-7-one ring are common sites for hydrogen bonding.
Hydrophobic Interactions : These are crucial for the binding of lipophilic molecules. The nonpolar regions of the chromen-7-one scaffold, including the benzene ring and the methyl groups at positions 2 and 4, can fit into hydrophobic pockets within the target protein, displacing water molecules and leading to a thermodynamically favorable interaction.
Ionic Interactions : If the chromen-7-one derivative and the target's binding site contain charged groups (e.g., a carboxylate and an ammonium (B1175870) ion), strong electrostatic attractions can form.
π-π Stacking : The aromatic benzene ring of the chromen-7-one core can interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein target through π-π stacking, further stabilizing the ligand-protein complex.
The specific combination and geometry of these interactions determine the ligand's affinity and selectivity for its target.
Computational Approaches to SAR Prediction (e.g., Docking Studies, QSAR)
Computational chemistry has become an indispensable tool in modern drug discovery for predicting and rationalizing the SAR of compounds like this compound and its analogs. nih.gov
Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net By simulating the binding process, docking can help visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the chromen-7-one derivative and the amino acid residues in the binding site. nih.gov For example, docking studies on 2H-chromene and 7H-furo-chromene derivatives were used to understand their selective inhibition of carbonic anhydrase isoforms. nih.gov The results can explain why certain substituents enhance activity while others diminish it, providing a rational basis for designing improved analogs.
Quantitative Structure-Activity Relationship (QSAR) : QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. e3s-conferences.orge3s-conferences.org A QSAR model is developed by calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of chromen-7-one analogs with known activities. researchgate.net Statistical methods are then used to build an equation that correlates these descriptors with the biological activity. e3s-conferences.orge3s-conferences.org Once a predictive QSAR model is established, it can be used to estimate the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, saving time and resources. They provide valuable insights into the molecular-level details of ligand-target interactions, guiding the rational design of more potent and selective molecules. nih.govresearchgate.net
Mechanistic Studies of Biological Activities of 2,4 Dimethyl 7h Chromen 7 One Derivatives in Vitro Investigations
Anti-cancer Activity Mechanisms
The anti-cancer potential of 2,4-dimethyl-7H-chromen-7-one derivatives is attributed to their ability to interfere with key processes of cancer progression, including apoptosis, angiogenesis, enzyme activity, and cell proliferation.
Apoptosis Induction Pathways
A critical mechanism by which these derivatives exhibit anti-cancer activity is through the induction of apoptosis, or programmed cell death.
p53-Dependent Apoptosis: Certain coumarin (B35378) derivatives, such as 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC), have been shown to induce apoptosis in a p53-dependent manner. nih.govkarger.com Studies on human hepatoma HepG2 cells revealed that DMFC treatment leads to a significant increase in the expression of the p53 tumor suppressor protein. nih.govkarger.com This activation of p53 is crucial for initiating the apoptotic cascade. karger.com The pro-apoptotic effect of DMFC was found to be significantly lower in p53-deficient Hep3B cells, confirming the p53-dependent nature of the induced cell death. karger.com
Caspase Activation: The apoptotic process induced by these derivatives involves the activation of caspases, a family of proteases that execute cell death. Treatment with DMFC has been demonstrated to activate caspase-3, caspase-8, and caspase-9 in HepG2 cells. nih.govkarger.com The activation of both initiator caspases (caspase-8 and caspase-9) suggests the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govkarger.com Furthermore, inhibitors of caspase-8 and caspase-9 were able to suppress the apoptosis induced by DMFC, solidifying the role of caspase activation in its mechanism of action. nih.govkarger.com Western blot analysis has also shown that these derivatives can increase the expression of pro-apoptotic proteins like Bax, Bad, and tBid, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. nih.gov
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. Derivatives of this compound have demonstrated anti-angiogenic properties by targeting key signaling molecules.
VEGFR-2 Targeting: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis. nih.govnih.gov Some coumarin derivatives have been identified as inhibitors of VEGFR-2 signaling. nih.gov For instance, a leader molecule, COB223, was found to inhibit endothelial cell migration and proliferation, key events in angiogenesis. nih.gov This compound was shown to inhibit the phosphorylation of ERK1/2, a downstream effector of the VEGF signaling pathway. nih.gov The inhibition occurs downstream of Protein Kinase C (PKC) and upstream of Ras. nih.gov By targeting the VEGF signaling pathway, these compounds can effectively suppress the formation of new blood vessels, thereby restricting tumor growth. nih.govnih.gov
Enzyme Inhibition
The anti-cancer effects of these derivatives are also linked to their ability to inhibit specific enzymes that play a role in cancer development and progression.
α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can be a therapeutic strategy for managing type 2 diabetes. researchgate.neteurekaselect.comresearchgate.net Several chromenone derivatives have been synthesized and evaluated as α-glucosidase inhibitors. researchgate.netresearchgate.net For example, a synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-4H-chromen-4-one (BDC), demonstrated potent, dose-dependent, non-competitive inhibition of α-glucosidase. nih.gov Kinetic studies have shown that these derivatives can act as mixed non-competitive or non-competitive inhibitors of the enzyme. researchgate.netnih.gov Molecular docking studies suggest that these inhibitors can bind to allosteric sites on α-glucosidase. nih.gov
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. nih.gov Some isopropylquinazolinone derivatives have been developed and evaluated as tyrosinase inhibitors, with some compounds showing mixed-mode inhibition. nih.gov
The inhibitory activities of some chromenone derivatives against various enzymes are summarized in the table below.
| Compound/Derivative | Target Enzyme | Type of Inhibition | IC50 Value | Reference |
| 3-acetyl-6-(6-methoxy-3-pyridyl)chromenone | α-glucosidase | Mixed non-competitive | 28.20 μM | researchgate.net |
| 2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-4H-chromen-4-one (BDC) | α-glucosidase | Non-competitive | - | nih.gov |
| Precocene-I | α-glucosidase | - | 0.26 mg/mL | nih.gov |
| Isopropylquinazolinone derivative (9q) | Tyrosinase | Mixed-mode | 40.73 µM | nih.gov |
Modulation of Cell Proliferation
Derivatives of this compound have been shown to directly inhibit the proliferation of cancer cells. nih.gov For example, the compound COB223 was found to inhibit the proliferation of Lewis lung carcinoma (LLC/2) cells. nih.gov This antiproliferative activity is often linked to the induction of apoptosis and cell cycle arrest. nih.govrsc.org Studies have shown that treatment with these derivatives can lead to the arrest of cancer cells in the G0/G1 phase of the cell cycle. nih.gov
Anti-microbial Activity Mechanisms
In addition to their anti-cancer properties, derivatives of this compound also exhibit significant anti-microbial activity.
Antibacterial Mechanisms
These compounds have demonstrated efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. nih.govjocpr.com
Activity against Gram-positive and Gram-negative bacteria: Several synthesized coumarin derivatives have shown broad-spectrum antibacterial activity. ejmse.roresearchgate.netresearchgate.net For instance, derivatives of 4-chloro-7-hydroxy-chromen-2-one were effective against Staphylococcus aureus, E. coli, and Bacillus cereus. ejmse.ro Similarly, derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one displayed varying degrees of activity against both Gram-negative and Gram-positive bacteria. researchgate.net The presence of specific substituents on the chromenone core, such as trifluoromethyl and hydroxyl groups, has been shown to enhance antibacterial activity. nih.gov
Biofilm Inhibition: Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics and host immune responses. nih.govfrontiersin.org Some small molecules have been identified that can interfere with the signaling pathways that regulate biofilm formation, such as the c-di-GMP signaling pathway in Pseudomonas aeruginosa. nih.gov Inhibition of biofilm-related structures like curli and cellulose (B213188) formation has been demonstrated for some phenolic natural compounds. frontiersin.org Boron-containing organic compounds are also being explored as anti-biofilm agents that can interfere with quorum sensing, a key process in biofilm formation. nih.govresearchgate.net
The antibacterial activity of selected coumarin derivatives is presented in the table below.
| Compound/Derivative | Target Bacteria | Activity | Reference |
| 4-Chloro-7-hydroxy-chromen-2-one derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | Antibacterial | ejmse.ro |
| 7-Hydroxy-4-methyl-2H-chromen-2-one derivatives | Gram-positive and Gram-negative bacteria | Antibacterial | researchgate.net |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | MIC = 1.5 mM | nih.gov |
| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | MIC = 1.7 mM | nih.gov |
| Dicoumarol | Listeria monocytogenes | MIC = 1.2 mM | nih.gov |
Antifungal Mechanisms
The antifungal activity of chromenone derivatives has been a subject of significant investigation, with studies pointing towards specific enzymatic targets within fungal cells. The primary proposed mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. researchgate.netresearchgate.netresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. researchgate.net
Molecular docking studies have been employed to elucidate the interaction between chromenol derivatives and the active site of Candida albicans CYP51. These computational models suggest that the chromenone scaffold and its substituents can effectively bind to the enzyme, predicting the inhibition of CYP51 as a putative mechanism for their antifungal effects. researchgate.netresearchgate.net Further research into 1,2,3-triazole analogues, a related class of heterocyclic compounds, also identifies lanosterol-14-α-demethylase as a potential selective target for antifungal agents. researchgate.net
The in vitro efficacy of these derivatives has been quantified through Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic fungi. For instance, a series of 1H-1,2,4-triazole functionalized chromenols demonstrated potent activity, with twelve out of fourteen tested compounds being more active than the reference drugs ketoconazole (B1673606) and bifonazole. researchgate.net The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent was found to be particularly beneficial for the antifungal activity. researchgate.netresearchgate.net The most susceptible fungus was identified as Trichoderma viride, while Aspergillus fumigatus proved to be the most resistant. researchgate.net
Table 1: In Vitro Antifungal Activity of Chromenone Derivatives Against Various Fungal Species
| Compound Type | Fungal Species | Activity Metric (MIC) | Reference |
| 1H-1,2,4-triazole functionalized chromenols | Trichoderma viride | Most sensitive | researchgate.net |
| 1H-1,2,4-triazole functionalized chromenols | Aspergillus fumigatus | Most resistant | researchgate.net |
| 1H-1,2,4-triazole functionalized chromenols | Various fungi | MIC range: 22.1–199.8 µM | researchgate.net |
| Dihydropyrrole derivative | Candida albicans | MIC90: 21.87-43.75 µg/mL | researchgate.net |
| Dihydropyrrole derivative | Candida tropicalis | MIC90: 21.87-43.75 µg/mL | researchgate.net |
| Dihydropyrrole derivative | Aspergillus fumigatus | MIC90: 21.87-43.75 µg/mL | researchgate.net |
| Dihydropyrrole derivative | Aspergillus flavus | MIC90: 21.87-43.75 µg/mL | researchgate.net |
| Dihydropyrrole derivative | Aspergillus niger | MIC90: 21.87-43.75 µg/mL | researchgate.net |
| 2,4,5-trisubstituted-1,2,3-triazoles | Candida tropicalis | MIC: 0.49 µg/mL | researchgate.net |
| 2,4,5-trisubstituted-1,2,3-triazoles | Aspergillus niger | MIC: 0.98 µg/mL | researchgate.net |
Anti-inflammatory Mechanisms
Derivatives of the chromenone scaffold have demonstrated significant in vitro anti-inflammatory effects through multiple mechanisms. A primary pathway involves the modulation of key signaling cascades and the suppression of pro-inflammatory mediators.
Studies on 2-phenyl-4H-chromen-4-one derivatives have shown that they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. scispace.com The overproduction of NO is a hallmark of inflammatory processes. The mechanism for this effect has been linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. scispace.comnih.gov Activation of this pathway by LPS typically leads to the production of numerous pro-inflammatory cytokines. By suppressing the TLR4/MAPK pathway, these compounds effectively downregulate the expression of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), two critical cytokines in the inflammatory response. scispace.comnih.gov
Another identified mechanism is the inhibition of protein denaturation. Inflammation can often involve the denaturation of proteins, and compounds that can prevent this are considered to have anti-inflammatory potential. Spiro thiochromene–oxindole derivatives were evaluated for their ability to inhibit heat-induced bovine serum albumin (BSA) denaturation. dntb.gov.ua Several compounds exhibited high efficacy, with inhibition ranging from 90.97% to 95.45% at a concentration of 800 μg/mL. dntb.gov.ua This suggests that stabilizing proteins and preventing their denaturation is a viable anti-inflammatory strategy for this class of compounds.
Table 2: In Vitro Anti-inflammatory Activity of Chromenone Derivatives
| Derivative Class | Assay / Target | Key Findings | IC50 Values | Reference |
| 2-Phenyl-4H-chromen-4-one | NO Inhibition (RAW264.7 cells) | Favorable inhibitory activity and low toxicity. | Not specified | scispace.com |
| 2-Phenyl-4H-chromen-4-one | TLR4/MAPK Pathway | Downregulation of IL-6 and TNF-α expression. | Not specified | scispace.comnih.gov |
| Spiro thiochromene–oxindoles | BSA Denaturation Inhibition | Inhibition of 90.97–95.45% at 800 μg/mL. | 127.48 - 285.81 µg/mL | dntb.gov.ua |
| Spiro thiochromene–oxindoles | Cyclooxygenase-2 (COX-2) | Strong binding affinity in docking studies. | Not applicable | dntb.gov.ua |
Other Investigated Biological Activity Mechanisms
Anticoagulant Activity Mechanisms
The anticoagulant properties of chromenone derivatives, particularly those belonging to the coumarin class, are well-documented. The mechanisms are primarily twofold: interference with the vitamin K cycle and direct inhibition of coagulation enzymes.
The classical mechanism for many coumarin-based anticoagulants, like warfarin, involves the competitive inhibition of the vitamin K epoxide reductase (VKOR) enzyme. This action disrupts the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, leading to a prolonged clotting time. nih.gov In vivo studies measuring the prothrombin time (PT) serve as a functional assay for this activity. Synthetic coumarin derivatives have been shown to significantly increase PT, with some compounds exhibiting higher activity than warfarin. eco-vector.com For example, 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridin-3-carbonitrile demonstrated a PT of 21.30 seconds, compared to 14.60 seconds for warfarin. eco-vector.com
More recent investigations have revealed a more direct mechanism of action for certain chromenone derivatives. A study on 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (B1237412) identified it as a direct inhibitor of coagulation Factor XIa (FXIa). mdpi.com This small molecule was found to inhibit FXIa with a half-maximal inhibitory concentration (IC50) of 0.77 µM. mdpi.com Importantly, it displayed moderate-to-high selectivity for FXIa over other serine proteases involved in coagulation and fibrinolysis, suggesting a targeted anticoagulant effect with a potentially safer profile. mdpi.com
Table 3: In Vitro Anticoagulant Activity of Chromenone Derivatives
| Compound | Mechanism / Assay | Result | Reference |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | Prothrombin Time (PT) | 21.30 seconds | eco-vector.com |
| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | Prothrombin Time (PT) | Higher than warfarin | eco-vector.com |
| Warfarin (Reference) | Prothrombin Time (PT) | 14.60 seconds | eco-vector.com |
| 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate | Factor XIa Inhibition | IC50: 0.77 µM | mdpi.com |
Antioxidant Mechanisms (e.g., radical scavenging)
Chromenone derivatives exhibit antioxidant properties primarily through their ability to act as radical scavengers. This activity is crucial for mitigating oxidative stress, a condition linked to numerous diseases. The core mechanism involves the donation of a hydrogen atom from the chromenone structure, particularly from hydroxyl groups, to neutralize reactive free radicals. researchgate.net
The antioxidant capacity of these compounds has been quantified using various in vitro assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay is commonly used to evaluate this potential. In one study, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivatives were tested, with some compounds showing better radical scavenging ability than the standard, ascorbic acid. For example, compounds 4f and 4k from this series exhibited IC50 values lower than ascorbic acid (IC50 = 51.06 ± 0.11 μM).
Other assays, such as hydrogen peroxide (H₂O₂) scavenging, nitric oxide (NO) scavenging, and total antioxidant capacity (TAC), further confirm the antioxidant potential of these derivatives. The results from TAC assays, expressed as ascorbic acid equivalents (AAE), showed that derivatives with p-nitrophenyl and p-fluorophenyl substitutions possess potent antioxidant activity. The structural features critical for this activity include the 4-oxo group and the double bond between C2 and C3 of the chromone (B188151) ring. Quantum-chemical calculations have supported these experimental findings, showing that the highest occupied molecular orbital (HOMO), which indicates electron-donating properties, is often localized on the propenone fragment of chalcone-like chromenone derivatives, confirming their likelihood to exhibit antiradical properties.
Table 4: In Vitro Antioxidant Activity of Chromenone Derivatives
| Derivative Class | Assay | Key Findings | IC50 Values (µM) | Reference |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | DPPH Radical Scavenging | Compounds 4f & 4k more potent than standard. | 4c : 50.35, 4e : 52.61 | |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | Reference standard. | 51.06 | |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Total Antioxidant Capacity (TAC) | High AAE for compounds 4b , 4h , and 4a . | Not applicable | |
| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-ones | DPPH Radical Scavenging | All 15 tested compounds showed activity. | Not specified |
Antidiabetic Mechanisms (e.g., α-glucosidase inhibition)
A significant mechanism underlying the antidiabetic potential of chromenone derivatives is the inhibition of α-glucosidase. nih.gov This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. researchgate.net By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels, a key strategy in managing type 2 diabetes mellitus. researchgate.netnih.gov
In vitro enzyme inhibition assays have demonstrated that various synthetic chromenone derivatives are potent α-glucosidase inhibitors. A study on 7-fluorochromone based thiosemicarbazones reported strong inhibitory actions, with IC50 values ranging from 6.40 ± 0.15 to 62.81 ± 0.79 μM. nih.gov The most active compound in this series showed significantly greater efficacy than the standard drug, acarbose. nih.gov
Structure-activity relationship (SAR) assessments indicate that substituents on the chromenone core play a crucial role in the inhibitory activity. researchgate.netnih.gov For instance, a 3-acetyl-6-(6-methoxy-3-pyridyl) group on the chromenone ring was found to confer potent α-glucosidase inhibition. researchgate.net Kinetic studies have revealed that the inhibition can be of a mixed non-competitive type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net Molecular docking simulations support these findings, showing that chromone derivatives can bind to critical amino acid residues in the catalytic pocket of α-glucosidase through interactions like hydrogen bonds and π-π stacking. nih.gov
Table 5: In Vitro α-Glucosidase Inhibitory Activity of Chromenone Derivatives
| Derivative Class | Inhibition Type | Key Findings | IC50 Values (µM) | Reference |
| 7-Fluorochromone based thiosemicarbazones | Competitive/Non-competitive | Compound 3k was the most potent inhibitor. | 6.40 ± 0.15 | nih.gov |
| Substituted Chromenones | Mixed Non-competitive | Compound 4x was the most potent inhibitor. | 4x : 28.20 | researchgate.net |
| Acarbose (Standard) | Competitive | Reference drug. | 873.34 ± 1.21 | researchgate.net |
| Bromochromone derivative | Not specified | Potent inhibition reported in literature. | 6.59 ± 0.09 | nih.gov |
| Hydroxychromone derivative | Not specified | Potent inhibition reported in literature. | 11.72 ± 0.08 | nih.gov |
Cholinesterase and Monoamine Oxidase (MAO) Inhibitory Mechanisms
Chromenone derivatives have emerged as promising multi-target-directed ligands for neurodegenerative conditions like Alzheimer's disease by simultaneously inhibiting cholinesterases and monoamine oxidases. The dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is a key therapeutic strategy.
AChE inhibition prevents the breakdown of the neurotransmitter acetylcholine, helping to alleviate cognitive symptoms. MAO-B inhibition reduces the degradation of dopamine (B1211576) and prevents the formation of neurotoxic byproducts. Studies on homoisoflavonoid derivatives, which contain a chromenone-like core, have identified compounds with a balanced inhibitory profile against both enzymes. For example, one such derivative showed IC50 values of 3.94 μM for AChE and 3.44 μM for hMAO-B. Kinetic analysis revealed a mixed-type inhibition for AChE and an irreversible inhibition for hMAO-B.
Molecular docking studies have provided insight into the binding interactions. For AChE inhibition, key interactions involve π-cation and π-π stacking with residues such as Trp84 and Phe330 in the catalytic active site (CAS) and Trp279 in the peripheral anionic site (PAS). For MAO-B inhibition, the crucial interactions are hydrogen bonds and π-π stacking with tyrosine residues like Tyr435, Tyr398, and Tyr326. The structure-activity relationship suggests that moieties like a morpholine (B109124) group can be indispensable for potent AChE inhibitory activity, while its replacement with a propargyl group may slightly enhance MAO-B inhibition at the cost of significantly reduced AChE activity.
Table 6: In Vitro Cholinesterase and MAO Inhibitory Activity of Chromenone Derivatives
| Derivative Class | Target Enzyme | Inhibition Type | IC50 Values (µM) | Reference |
| Homoisoflavonoid derivative (Compound 10) | Acetylcholinesterase (AChE) | Mixed-type | 3.94 | |
| Homoisoflavonoid derivative (Compound 10) | Monoamine Oxidase B (MAO-B) | Irreversible | 3.44 | |
| Chromone derivative (Compound 23) | Acetylcholinesterase (AChE) | Not specified | 0.020 | |
| Chromone derivative (Compound 23) | Monoamine Oxidase B (MAO-B) | Not specified | 7.31 | |
| Chromone derivative (Compound 24) | Acetylcholinesterase (AChE) | Not specified | 1.49 | |
| Chromone derivative (Compound 24) | Monoamine Oxidase B (MAO-B) | Not specified | 1.74 |
Antiviral Mechanisms
In vitro investigations into the antiviral activities of this compound and its derivatives are part of a broader exploration of the therapeutic potential of the coumarin and chromen-4-one scaffolds. While specific mechanistic studies on this compound are not extensively detailed in publicly available research, the antiviral mechanisms of various related chromenone derivatives have been a subject of scientific inquiry. These studies reveal that chromenone derivatives can interfere with multiple stages of the viral life cycle.
The antiviral action of these compounds is not attributed to a single, universal mechanism but rather a range of interactions with both viral and host cell components. nih.gov The diverse antiviral strategies exhibited by chromenone derivatives underscore their potential as scaffolds for the development of novel therapeutic agents. nih.gov
Interference with Viral Entry and Replication
A primary mechanism by which chromenone derivatives exert their antiviral effects is by inhibiting the initial stages of viral infection, including attachment, entry, and replication. For instance, certain 3-benzylidenechromans have been identified as potent inhibitors of Human Rhinovirus (HRV) 1B. nih.gov Mechanistic studies suggest that these compounds act as capsid binders, interfering with the very early stages of HRV 1B replication. nih.gov
Similarly, some coumarin derivatives have been shown to inhibit the entry of viruses into host cells by damaging the glycoprotein (B1211001) structure of the virion. nih.gov In the context of Dengue virus, chromene derivatives have been reported to interfere with various stages of viral entry, assembly, and replication by targeting the envelope protein. nih.gov
| Compound Class | Virus | Mechanism of Action | Reference |
| 3-Benzylidenechromans | Human Rhinovirus 1B (HRV 1B) | Capsid binding, interference with early replication stages | nih.gov |
| Coumarin derivatives | General | Damage to viral glycoprotein structure, inhibiting entry | nih.gov |
| Chromene derivatives | Dengue Virus | Interference with viral entry, assembly, and replication; targeting of envelope protein | nih.gov |
Inhibition of Viral Enzymes
Another significant antiviral strategy of chromenone derivatives involves the inhibition of crucial viral enzymes that are essential for replication. The HIV reverse transcriptase and protease have been notable targets for coumarin derivatives. nih.gov For example, the sulfanylphenylcoumarin derivative has demonstrated the ability to inhibit HIV replication through the dual inhibition of NF-κB and unspecific Tat functions, while the 4-hydroxy derivative acts through specific Tat inhibitory activity. nih.gov
In the case of the Chikungunya virus (ChikV), a series of 2-aryl-4H-chromen-4-one derivatives were synthesized and evaluated for their antiviral activity. Molecular docking studies suggested that the most potent of these compounds likely act by inhibiting the ChikV nsP2 protease. researchgate.netingentaconnect.com Similarly, for the Dengue virus, chromene derivatives have been found to target the NS2B-NS3 protease and the NS5 RNA-dependent RNA polymerase. nih.gov
| Compound/Derivative | Virus | Target Enzyme | IC50 Value | Reference |
| 2-aryl-4H-chromen-4-one (Compound 2a) | Chikungunya Virus (ChikV) | nsP2 protease | 0.44 μM | researchgate.netingentaconnect.com |
| 2-aryl-4H-chromen-4-one (Compound 2b) | Chikungunya Virus (ChikV) | nsP2 protease | 0.45 μM | researchgate.netingentaconnect.com |
| 2-aryl-4H-chromen-4-one (Compound 2g) | Chikungunya Virus (ChikV) | nsP2 protease | 2.02 μM | researchgate.netingentaconnect.com |
| Chromene derivatives | Dengue Virus | NS2B-NS3 protease, NS5 RNA-dependent RNA polymerase | Not Specified | nih.gov |
| Sulfanylphenylcoumarin derivative | HIV | Reverse Transcriptase, Tat protein | Not Specified | nih.gov |
Modulation of Host Cell Pathways
Beyond direct interaction with viral components, some chromenone derivatives exhibit antiviral activity by modulating host cell pathways that are exploited by viruses for their replication. For instance, a trimethoxyanilino coumarin derivative was found to be a potent agent against the Hepatitis C virus (HCV) by inducing interferon-α (IFN)-mediated antiviral responses in the host cell. nih.gov
Furthermore, the coumarin derivative scoparone (B1681568) has been shown to have a virucidal effect against the Viral Hemorrhagic Septicemia Virus (VHSV) and to protect fish from infection by activating the IFN I system. bsb-muenchen.de This suggests that some chromenone derivatives can bolster the host's innate immune response to combat viral infections.
| Compound/Derivative | Virus | Host Pathway Modulated | Effect | Reference |
| Trimethoxyanilino coumarin derivative | Hepatitis C Virus (HCV) | Interferon-α (IFN) mediated antiviral responses | Induction of host antiviral response | nih.gov |
| Scoparone | Viral Hemorrhagic Septicemia Virus (VHSV) | IFN I system | Activation of host innate immunity | bsb-muenchen.de |
Advanced Applications of 2,4 Dimethyl 7h Chromen 7 One in Chemical Research
Development of Fluorescent Probes and Sensors
Research literature specifically detailing the development of fluorescent probes and sensors based on 2,4-dimethyl-7H-chromen-7-one is not available. While the broader class of coumarin (B35378) derivatives is widely explored for these applications, studies focusing solely on this specific dimethyl-substituted chromenone are not found in the surveyed resources.
Photophysical Properties and Quantum Yields
Specific data on the photophysical properties, such as absorption and emission spectra, molar extinction coefficients, and, critically, the fluorescence quantum yields for This compound have not been reported in the available scientific literature. Therefore, a data table of these properties cannot be generated.
Design Principles for Tunable Fluorescence
There are no available studies that discuss the design principles for tuning the fluorescence of This compound . Research on how substituent effects or environmental factors could be used to modulate its emission properties has not been published.
Mechanisms of Fluorescence Amplification and Quenching
Mechanistic studies concerning fluorescence amplification or quenching involving This compound are absent from the current body of scientific literature. There is no information on its interactions with analytes or its response mechanisms that would lead to changes in fluorescence intensity.
Integration in Advanced Materials Science
The integration of This compound into advanced materials science applications has not been a subject of published research.
Liquid Crystalline Properties and Mesophase Development
There is no evidence in the literature to suggest that This compound has been investigated for liquid crystalline properties. Studies on its potential to form mesophases or its use as a component in liquid crystal mixtures have not been found.
Other Material Science Applications (e.g., dyes, corrosion inhibitors)
Specific research detailing the application of This compound as a dye or a corrosion inhibitor is not present in the available scientific and technical databases. While other coumarin derivatives are known for these uses, this particular compound has not been the subject of such investigations.
Role as a Privileged Scaffold in Medicinal Chemistry Research
The concept of a "privileged scaffold" is central to modern drug discovery, denoting a molecular framework with the inherent ability to bind to a variety of biological targets. The chromone (B188151) (4H-chromen-4-one) and its isomeric coumarin (2H-chromen-2-one) skeletons are widely regarded as such privileged structures. nih.govnih.gov this compound, a derivative of the coumarin family, embodies the key features of this class, possessing a rigid bicyclic core that serves as a stable platform for diverse chemical modifications. This structural rigidity and the potential for varied functionalization allow for the systematic tuning of its pharmacological profile.
The utility of the coumarin scaffold is underscored by its presence in numerous natural products and synthetic compounds that exhibit a wide array of biological effects. This versatility enables derivatives to interact with a broad spectrum of biological targets, including enzymes and receptors, making them attractive starting points for the development of new therapeutic agents. Consequently, the this compound framework is a promising template for designing compounds aimed at treating a range of conditions, including cancer, microbial infections, viral diseases, inflammation, and neurodegenerative disorders. nih.gov
Designing Novel Drug Candidates
The this compound core structure provides a robust foundation for the rational design of novel drug candidates. Medicinal chemists can systematically alter this template to create new molecules with improved potency, selectivity, and pharmacokinetic characteristics. A primary strategy involves the introduction of various substituents at different positions around the chromenone ring.
A frequent site for modification is the 7-position, which is often hydroxylated in natural coumarins. For example, research has demonstrated that attaching triazole moieties to the 7-position of a 7-hydroxy-4-phenylchromen-2-one scaffold can produce potent cytotoxic agents against several human cancer cell lines. nih.gov One particular derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, showed notable activity against AGS cancer cells, suggesting that similar modifications at the 7-position of this compound could lead to the discovery of novel anticancer compounds. nih.gov
Modifications at the 3- and 4-positions of the coumarin ring have also proven fruitful. In a study focused on developing treatments for Alzheimer's disease, the introduction of a phenylethyloxy group at the 7-position and a propargylamine (B41283) group at the 3-position of the coumarin scaffold yielded compounds with strong and selective monoamine oxidase-B (MAO-B) inhibitory activity and significant neuroprotective properties. nih.gov This work highlights the potential for creating multi-target-directed ligands from the coumarin framework to address complex multifactorial diseases.
The following table illustrates how modifications to the basic coumarin scaffold have led to the development of novel drug candidates with diverse biological activities.
| Scaffold | Modification | Target/Biological Activity |
| 7-hydroxy-4-phenylchromen-2-one | Linkage of triazole moieties at the 7-position | Cytotoxicity in human cancer cell lines nih.gov |
| 3,7-substituted coumarin | Phenylethyloxy at 7-position, propargylamine at 3-position | MAO-B inhibition and neuroprotection nih.gov |
| 7-hydroxy-4-methyl-2H-chromen-2-one | Derivatization of the 7-hydroxy group | Cytotoxic and bactericidal activity nih.govresearchgate.net |
| Coumarin-oxadiazole hybrid | Combination of coumarin and oxadiazole rings | Anticholinesterase, antioxidant, and anti-inflammatory activities researchgate.net |
These examples underscore the significant potential of utilizing the this compound scaffold as a foundational element in the design of innovative therapeutic agents.
Lead Optimization Strategies
Following the identification of a promising lead compound, the process of lead optimization is undertaken to refine its properties into a viable drug candidate. This iterative cycle involves making targeted structural changes to the lead molecule and assessing how these modifications affect its biological activity, selectivity, and pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).
For compounds based on the coumarin scaffold, various lead optimization strategies are employed. A cornerstone of this process is the elucidation of structure-activity relationships (SAR). This involves the synthesis and biological testing of a series of analogues with systematic structural variations. For instance, in the pursuit of Mcl-1 inhibitors for cancer therapy, a library of 4-substituted 6,7-dihydroxycoumarins was created and evaluated. nih.gov This SAR study revealed that the incorporation of a trifluoromethyl group at the 4-position markedly improved the compound's inhibitory potency, providing critical insights for further design. nih.gov
Improving the pharmacokinetic properties of a lead compound is another crucial optimization goal. This can be accomplished by adding functional groups that increase solubility, enhance metabolic stability, or improve bioavailability. The creation of hybrid molecules, such as the coumarin-linked 1,3,4-oxadiazoles designed as multi-target agents for Alzheimer's disease, exemplifies this approach to enhancing drug-like characteristics. researchgate.net
The table below outlines several lead optimization strategies applicable to coumarin derivatives, which could be effectively applied to leads derived from the this compound scaffold.
| Optimization Strategy | Example Modification | Desired Outcome |
| Structure-Activity Relationship (SAR) Elucidation | Introduction of a trifluoromethyl group at the 4-position of the coumarin ring. | Enhanced inhibitory activity against the Mcl-1 protein. nih.gov |
| Pharmacokinetic Profile Enhancement | Creation of hybrid molecules (e.g., coumarin-oxadiazole hybrids). | Improved drug-like properties and potential for multi-target activity. researchgate.net |
| Introduction of Selectivity-Enhancing Moieties | Attachment of a phenylethyloxy group at the 7-position. | Increased selectivity and potency for MAO-B. nih.gov |
| Diversity-Oriented Synthesis via Click Chemistry | Linking the coumarin scaffold to triazoles. | Rapid generation of a diverse compound library for biological screening. nih.gov |
Through the systematic application of these lead optimization strategies, a promising initial hit compound based on the this compound scaffold can be methodically developed into a clinical drug candidate with an enhanced therapeutic profile.
Q & A
Basic Research Questions
What are the standard synthetic routes for 2,4-dimethyl-7H-chromen-7-one, and what analytical techniques validate its purity?
Methodological Answer:
Synthesis typically involves cyclization of substituted phenolic precursors under acidic or basic conditions. For example:
- Condensation reactions with ketones or aldehydes in ethanol/H₂SO₄, followed by cyclization .
- Microwave-assisted synthesis for improved yield and reduced reaction time (not explicitly mentioned in evidence but inferred from chromenone derivative protocols).
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
